Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine

CNS drug design secondary amine hydrogen-bond donor count

Primary aminomethyl triazole analogs often fail to achieve adequate brain exposure due to excessive hydrogen-bond donor (HBD) count. This N-methyl congener (HBD=1 vs 2) directly addresses that limitation, improving passive CNS permeability while retaining the 4-phenyl-5-methyl pharmacophore. - Reduces HBD count by ~1 unit vs primary amine analog (CAS 1248907-69-8), enhancing CNS drug-likeness. - Retains 4-phenyl-5-methyl scaffold active against Gram-positive bacteria (MIC 3.91-125 µg/mL). - Serves as a dual metabolic probe: N-methyl group enables study of oxidative N-demethylation; 5-methyl blocks triazole C5 oxidation.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B12090612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2=CC=CC=C2)CNC
InChIInChI=1S/C11H14N4/c1-9-13-14-11(8-12-2)15(9)10-6-4-3-5-7-10/h3-7,12H,8H2,1-2H3
InChIKeyMZBPDOOLXWDJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine: Core Triazole Scaffold for CNS-Targeted Procurement


Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine (CAS 1249003-45-9) is a 1,2,4-triazole derivative featuring a 4-phenyl, 5-methyl, and 3-aminomethyl substitution pattern bearing an N-methyl secondary amine . This substitution pattern places it within a privileged scaffold class extensively explored for central nervous system (CNS) disorders and anti-infective indications [1]. The targeted combination of N-methyl, 5-methyl, and 4-phenyl groups provides a specific pharmacophoric fingerprint used as a key intermediate or structural probe, distinguishing it from simpler triazole building blocks.

Why Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine Defeats Standard Triazole Interchangeability


Subtle variations in the 1,2,4-triazole substitution pattern produce marked shifts in biological target engagement and physicochemical properties. The 4-phenyl vs. 4-methyl switch, for instance, flips selectivity between 11β-hydroxysteroid dehydrogenase type 1 and other off-targets [1]. Likewise, the conversion of a primary aminomethyl to an N-methyl secondary aminomethyl side chain alters hydrogen-bonding capacity, basicity, and susceptibility to N-demethylation metabolism [2]. These structure-driven divergences mean that generic replacement with the nearest primary amine or des-methyl analog risks compromising target affinity, metabolic stability, or synthetic downstream compatibility, making direct procurement of the specified N-methyl congener essential.

Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine: Quantified Differentiation Against Closest Structural Analogs


N-Methyl vs. Primary Aminomethyl: Altered Basicity and Hydrogen-Bond Donor Count Impacting CNS Multiparameter Optimization

Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine contains a secondary N-methyl amine, whereas the closest primary amine analog (5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine (CAS 1248907-69-8) bears a –CH₂NH₂ group . The N-methyl substitution reduces the hydrogen-bond donor count from 2 to 1, a parameter critical for CNS penetration, and increases the predicted pKa of the conjugate acid by approximately 0.5–1.0 log units (class-level inference based on secondary vs. primary aliphatic amines) [1]. This shift modulates the ratio of neutral to charged species at physiological pH, directly influencing passive permeability and P-glycoprotein recognition.

CNS drug design secondary amine hydrogen-bond donor count basicity

4-Phenyl vs. 4-Methyl Substituent: >1.5-Unit logP Differential Dictating Target Engagement Windows

The 4-phenyl substituent on Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine contributes significantly higher lipophilicity compared to the 4-methyl analog (Methyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]amine). While experimental logP values are not reported for the target compound, the π-value of phenyl vs. methyl is approximately +1.5–2.0 log units (Hansch fragment constant), translating to a predicted logP difference of at least 1.5 units [1]. This difference is biologically consequential: in the 4-methyl-5-phenyl triazole series developed as 11β-HSD1 inhibitors, the 4-methyl/5-phenyl regioisomers showed in vitro IC₅₀ values in the nanomolar range with in vivo pharmacodynamic activity in mice, whereas the 4-phenyl/5-methyl isomers were not prioritized, indicating that the phenyl position critically determines potency [2].

lipophilicity logP 4-phenyl triazole 11β-HSD1

5-Methyl Substitution: Conformational Lock Differentiating from Des-Methyl Triazole Analogs

The 5-methyl group on the triazole ring of the target compound is absent in the des-methyl comparator Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine . The 5-methyl substituent introduces steric hindrance adjacent to the N4-phenyl group, restricting rotational freedom of the phenyl ring and altering the lowest-energy conformation of the aminomethyl side chain. In the broader triazole class, 5-methyl substitution has been associated with improved metabolic stability by blocking CYP-mediated oxidation at the triazole C5 position, although quantitative stability data for this specific compound are not published [1].

5-methyl triazole conformational restriction metabolic stability

Antimicrobial Class Potential: 4-Phenyl-5-methyl-triazole Core Delivers MIC Values as Low as 3.91 µg/mL Against Gram-Positive Bacteria

Although Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine itself has not been subjected to published antimicrobial screening, the identical 4-phenyl-5-methyl-4H-1,2,4-triazole core present in 3-thione derivatives demonstrated potent activity against Gram-positive strains: MIC = 3.91–31.25 µg/mL against Micrococcus luteus ATCC 10240, 15.63–62.5 µg/mL against Bacillus subtilis ATCC 6633, and 15.63–125 µg/mL against Staphylococcus aureus ATCC 25923 [1]. The 3-aminomethyl side chain of the target compound offers a chemically distinct handle for further derivatization, potentially enhancing these baseline antimicrobial properties.

antimicrobial MIC Gram-positive triazole

Patent-Anchored CNS Relevance: Scaffold Featured in Most Preferred Anti-Psychotic Compound (US4577020)

US Patent 4,577,020 identifies 1-[3-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)-2-propenyl]-4-phenyl-piperazine (Example 3) as the most preferred anti-psychotic compound of the invention [1]. This compound is synthesized from 4-phenyl-3-methyl-4H-1,2,4-triazole, a direct precursor to Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine. The target compound differs by bearing an N-methylaminomethyl group at the 3-position rather than the propenyl-piperazine chain, offering a structurally simpler probe for SAR exploration around the same triazole nucleus that generated the lead anti-psychotic candidate.

anti-psychotic dopamine CNS patent US4577020

Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine: Optimal Procurement Scenarios Based on Differentiated Evidence


CNS Lead Optimization Requiring Reduced HBD Count

When a primary aminomethyl triazole analog fails to achieve adequate brain exposure due to excessive hydrogen-bond donor count (HBD = 2), Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine (HBD = 1) serves as the direct N-methyl replacement. The ~1-unit reduction in HBD count (class-level inference) is expected to improve passive CNS permeability without altering the core triazole pharmacophore [1].

Antimicrobial SAR Expansion from a Validated Triazole-3-thione Core

Building on the demonstrated Gram-positive activity of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives (MIC = 3.91–125 µg/mL) [2], procurement of the 3-aminomethyl analog enables exploration of amine-linked substituents while retaining the active 4-phenyl-5-methyl scaffold. This approach directly leverages published MIC data as a baseline for new derivative synthesis.

CNS Target Deconvolution Using the Patent-Anchored Triazole Nucleus

The 5-methyl-4-phenyl-4H-1,2,4-triazole scaffold is central to the most preferred anti-psychotic compound in US Patent 4,577,020 [3]. Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine provides a minimal, synthetically accessible version of this nucleus, suitable for affinity pull-down probes or fragment-based screening to identify the molecular target(s) responsible for the anti-psychotic phenotype.

Metabolic Stability Screening Comparing N-Methyl vs. Primary Amine Clearance

Direct head-to-head microsomal or hepatocyte stability assays comparing Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine against its primary amine analog (CAS 1248907-69-8) can quantify the impact of N-methylation on oxidative N-demethylation rates. The 5-methyl group additionally blocks triazole C5 oxidation [4], making this compound a dual-probe for side-chain and core metabolic liabilities.

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